molecular formula C17H14N6OS2 B5498928 7-({[4-ALLYL-5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE

7-({[4-ALLYL-5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE

Cat. No.: B5498928
M. Wt: 382.5 g/mol
InChI Key: YGYXYHSMDIQWJK-UHFFFAOYSA-N
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Description

7-({[4-ALLYL-5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE is a complex heterocyclic compound. It features a unique combination of triazole, pyridine, and thiazolopyrimidine moieties, making it an interesting subject for research in various scientific fields. This compound is known for its potential biological activities, including antimicrobial, antiproliferative, and enzyme inhibitory properties.

Properties

IUPAC Name

7-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6OS2/c1-2-7-23-15(13-5-3-4-6-18-13)20-21-17(23)26-11-12-10-14(24)22-8-9-25-16(22)19-12/h2-6,8-10H,1,7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYXYHSMDIQWJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC2=CC(=O)N3C=CSC3=N2)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-({[4-ALLYL-5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE typically involves multi-step reactions. One common method includes the condensation of 4-allyl-5-(2-pyridyl)-4H-1,2,4-triazole-3-thiol with a suitable thiazolopyrimidine precursor under reflux conditions. The reaction is often carried out in the presence of a base such as sodium methoxide in butanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recycling and waste minimization are also crucial aspects of industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

7-({[4-ALLYL-5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or triazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

7-({[4-ALLYL-5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-({[4-ALLYL-5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-({[4-ALLYL-5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE stands out due to its unique combination of triazole, pyridine, and thiazolopyrimidine moieties. This structural complexity contributes to its diverse biological activities and makes it a valuable compound for further research and development.

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